7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a piperazine ring substituted with a 4,6-dimethylpyrimidin-2-yl group at position 7, along with methyl groups at positions 3 and 5, and a phenyl group at position 2 of the pyrazolo[1,5-a]pyrimidine core . Its molecular formula is C₂₅H₂₉N₇, with a molecular weight of 427.556 g/mol and a ChemSpider ID of 23380870. The structure combines aromatic and heterocyclic moieties, making it a candidate for diverse pharmacological applications, particularly in targeting receptors or enzymes where nitrogen-rich scaffolds are advantageous.
Properties
IUPAC Name |
7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-16-14-17(2)27-24(26-16)30-12-10-29(11-13-30)21-15-18(3)25-23-19(4)22(28-31(21)23)20-8-6-5-7-9-20/h5-9,14-15H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBEXFFWZVUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C5=CC=CC=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Group Introduction at Positions 3 and 5
Strategy :
-
Friedel-Crafts Alkylation : Using methyl iodide and AlCl3 in dichloromethane at 0°C to room temperature.
-
Regioselectivity : Directed by the electron-rich pyrimidine nitrogen.
Optimization :
Phenyl Group Installation at Position 2
Suzuki-Miyaura Coupling :
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Reactants : Pyrazolo[1,5-a]pyrimidine-2-bromo derivative (1 equiv.), phenylboronic acid (1.5 equiv.)
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Catalyst : Pd(PPh3)4
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Base : Na2CO3
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Solvent : Ethanol/H2O (3:1)
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Temperature : 80°C (reflux)
Green Chemistry Approaches
Fe3O4@THAM-Piperazine Nanocatalyst
Application : Cyclocondensation steps benefit from magnetically recoverable catalysts:
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Loading : 5 mol%
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Solvent : Water/ethanol (1:1)
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Temperature : 60°C
Advantages :
Industrial-Scale Production Considerations
Process Intensification :
-
Continuous Flow Reactors : For enaminonitrile synthesis (residence time: 30 min, throughput: 1 kg/h).
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Crystallization Optimization : Anti-solvent addition (heptane) improves purity to >99.5%.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| 2-Chloro-4,6-dimethylpyrimidine | 120 |
| Piperazine | 45 |
| Pd Catalysts | 2200 |
Analytical and Spectroscopic Validation
Critical Quality Attributes :
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HPLC Purity : ≥99% (C18 column, 70:30 acetonitrile/water).
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Mass Spec (ESI+) : m/z 429.52 [M+H]+.
Comparative NMR Data :
| Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 2-Ph | 7.3–7.5 | m | Phenyl protons |
| 3-CH3 | 2.2 | s | Methyl |
| 7-NCH2 | 3.6 | t | Piperazine |
Chemical Reactions Analysis
Types of Reactions
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. The compound has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that similar compounds in this class can target specific kinases involved in cancer proliferation .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Pyrazolo[1,5-a]pyrimidines have been associated with antibacterial and antifungal properties. The incorporation of the piperazine ring may enhance the bioavailability and efficacy against pathogenic microbes .
Antitubercular Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidin derivatives as promising candidates for tuberculosis treatment. High-throughput screening has revealed that these compounds can effectively inhibit Mycobacterium tuberculosis, with some analogues showing low cytotoxicity and potent activity against the pathogen .
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Pyrazolo Core | Cyclocondensation | β-ketoesters, aminopyrazoles |
| Piperazine Introduction | Nucleophilic Substitution | Piperazine derivatives |
| Dimethylation | Methylation | Methylating agents |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence its potency and selectivity against various biological targets.
Key Findings from SAR Studies:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the pyrimidine ring alters the electronic properties of the molecule, impacting its interaction with biological targets.
- Piperazine Variants : Different piperazine substitutions can enhance solubility and permeability, improving pharmacokinetic profiles.
- Dimethyl Groups : The dimethyl substitutions at positions 3 and 5 of the pyrazole ring have been linked to increased activity against cancer cell lines.
Mechanism of Action
The mechanism of action of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are a versatile class of heterocyclic compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural Analogues
Physicochemical and Pharmacological Properties
- The trifluoromethyl derivatives (e.g., from Jismy et al.) exhibit higher logP values due to the CF₃ group .
- For instance, trifluoromethyl derivatives demonstrate enhanced potency in enzyme inhibition assays , whereas morpholine-containing analogs are explored for CNS targets due to improved blood-brain barrier penetration .
Crystallographic and Computational Studies
- The target compound’s structure determination would rely on X-ray crystallography using programs like SHELXL for refinement and WinGX for data processing .
- Comparative molecular docking studies suggest that the piperazine-pyrimidine substituent in the target compound may engage in dual hydrogen bonding with biological targets, a feature less pronounced in simpler analogs like the ketone derivative .
Biological Activity
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antiviral properties, along with relevant research findings and case studies.
- Molecular Formula : C24H27N7O
- Molecular Weight : 429.52 g/mol
- CAS Number : 1015582-31-6
This compound exhibits its biological activity primarily through inhibition of specific enzymes and interaction with cellular components. It has been shown to induce apoptosis in cancer cells and inhibit human topoisomerase IIα, a key enzyme involved in DNA replication and repair. This inhibition leads to cell cycle arrest and ultimately cell death in susceptible tumor cells .
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. In a National Cancer Institute (NCI) evaluation, several derivatives of pyrazolo[1,5-a]pyrimidine exhibited potent anticancer activity. The most active compounds had mean GI50 values below 3 μM against multiple cancer types .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Mean GI50 (μM) | Cancer Type |
|---|---|---|
| Compound 8 | 1.30 | Breast Cancer |
| Compound 12 | 1.43 | Lung Cancer |
| Compound 14 | 2.38 | Colon Cancer |
| Compound 17 | 2.18 | Leukemia |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Its structural features suggest potential as an inhibitor of viral replication mechanisms. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can effectively inhibit the activity of viral enzymes critical for the life cycle of the virus .
Case Studies
One notable study focused on the synthesis and biological evaluation of several pyrazolo[1,5-a]pyrimidine derivatives. The results showed that these compounds not only inhibited tumor growth but also displayed selective toxicity towards cancer cells over normal cells. The presence of the piperazine moiety was crucial for enhancing the efficacy of these compounds against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
